molecular formula C13H16ClNO5S B3340578 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid CAS No. 731826-53-2

4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid

Cat. No. B3340578
CAS RN: 731826-53-2
M. Wt: 333.79 g/mol
InChI Key: OEQFUZRYEZVPSD-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a chemical compound with the CAS number 731826-53-2 . It has a molecular weight of 333.7799987792969 . The IUPAC name for this compound is 4-chloro-3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoic acid .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid is 1S/C13H16ClNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) . This code provides a specific way to represent the molecular structure of the compound.

It is recommended to be stored at room temperature . Unfortunately, specific information about its melting point, boiling point, flash point, and density was not available in the sources I found.

Scientific Research Applications

Chemical Properties

“4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid” has a CAS Number of 731826-53-2 and a molecular weight of 333.79 . It is typically stored at room temperature and is available in powder form .

Drug Delivery Systems

This compound has been mentioned in the context of drug delivery systems for Hedgehog inhibitors in the treatment of SHH-Medulloblastoma . The Hedgehog (HH) pathway is crucial for tissue development, regeneration, and stem cells maintenance . Aberrant activation of this pathway is observed in about 30% of all Medulloblastoma (MB) diagnoses .

Cancer Treatment

The compound has potential applications in cancer treatment, specifically for Medulloblastoma (MB), a highly aggressive pediatric tumor of the cerebellum . The compound’s role in inhibiting the Hedgehog (HH) pathway, which is often hyperactivated in MB, makes it a promising therapeutic strategy .

Improving Bioavailability

The compound has been studied in the context of improving the bioavailability and efficiency of Smoothened (SMO) and GLI inhibitors to cross the blood–brain barrier (BBB), one of the main challenges in the treatment of MB .

Pharmacological Blockade

The compound has been identified as a SMO antagonist able to bind its transmembrane domain (TMD) and to reduce tumor growth of both subcutaneous and subcortically orthotopic mice models implanted with Ptch +/−;p53 −/− MB cells .

Chemical Synthesis

The compound is used in various areas of research including chemical synthesis . Its unique structure and properties make it a valuable asset in the development of new chemical entities.

properties

IUPAC Name

4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQFUZRYEZVPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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